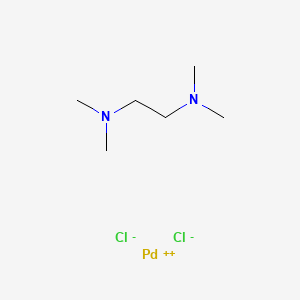

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)

Description

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) ([PdCl₂(tmen)]) is a palladium(II) complex where the tetradentate ligand TMEDA (N,N,N',N'-tetramethylethylenediamine) acts as a bidentate chelator via its two nitrogen atoms. The complex adopts a square-planar geometry typical of Pd(II) centers, with cis-configuration of chloride ligands. Its synthesis involves reacting palladium chloride with TMEDA under controlled conditions . The bulky methyl groups on TMEDA introduce steric effects that influence bond angles and reactivity, distinguishing it from simpler ethylenediamine (en) analogs .

Properties

CAS No. |

14267-08-4 |

|---|---|

Molecular Formula |

C6H16Cl2N2Pd |

Molecular Weight |

293.53 g/mol |

IUPAC Name |

dichloropalladium;N,N,N',N'-tetramethylethane-1,2-diamine |

InChI |

InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |

InChI Key |

FJOUSQLMIDWVAY-UHFFFAOYSA-L |

SMILES |

CN(C)CCN(C)C.[Cl-].[Cl-].[Pd+2] |

Canonical SMILES |

CN(C)CCN(C)C.Cl[Pd]Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Direct Coordination Reaction from Palladium(II) Chloride

The most common and straightforward method to prepare dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) is by reacting palladium(II) chloride (PdCl₂) with the ligand N,N,N',N'-tetramethylethylenediamine in an appropriate solvent.

- Procedure :

Palladium(II) chloride is suspended or dissolved in solvents such as acetonitrile or aqueous media. The ligand is added, and the mixture is stirred at room temperature or slightly elevated temperatures until a clear solution or precipitate forms, indicating complex formation. - Example :

A procedure described in the literature suspends 1.00 g (3.4 mmol) of dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) in 100 mL acetonitrile, then adds AgNO₃ in dilute nitric acid to substitute chloride ligands, but the initial complex is prepared by direct coordination of PdCl₂ and the ligand.

This method is favored for its simplicity and moderate reaction conditions.

Preparation via Palladium(II) Tetrammine Chloride Intermediates

A patented method for related palladium(II) ammine complexes involves:

- Dissolving palladium(II) chloride powder in dilute hydrochloric acid to form chloropalladate complexes.

- Adding ammonia solution to generate palladium(II) ammine complexes.

- Subsequent ligand exchange with N,N,N',N'-tetramethylethylenediamine to obtain the dichloro complex.

This method emphasizes:

- Mild reaction conditions (room temperature).

- High purity products with palladium content reaching 43.3%.

- Use of UV irradiation to enhance reaction efficiency in some embodiments.

Ligand Exchange from Related Palladium Complexes

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) can be synthesized by ligand exchange reactions starting from other palladium complexes such as:

- Dichloro(NH₃)₂Pd(II)

- Tetrachloropalladate(II) complexes

The ligand N,N,N',N'-tetramethylethylenediamine replaces weaker ligands in these complexes to form the desired product. This approach is useful when starting from palladium ammine or chloropalladate precursors.

Purification and Isolation

After synthesis, the complex is typically isolated by:

- Filtration to remove insoluble byproducts (e.g., AgCl if silver salts are used).

- Concentration of the reaction mixture.

- Crystallization from solvents such as acetone or water.

- Drying under vacuum at moderate temperatures (e.g., 60°C) to yield pale yellow crystalline product with high yield (up to ~98% reported).

Summary Table of Preparation Methods

Research Findings and Notes

Reaction Conditions : Most methods operate under mild conditions (room temperature to slightly elevated temperatures), often in aqueous or organic solvents like acetonitrile or acetone. UV irradiation has been reported to enhance reaction kinetics in some processes.

Purity and Yield : Optimized methods achieve high purity products with yields ranging from 86% to over 98%. Vacuum drying and crystallization are standard for product isolation.

Ligand Effects : The tetramethylethylenediamine ligand provides steric bulk and electronic properties that influence the stability and reactivity of the palladium complex, making it distinct from simpler palladium ammine complexes.

Catalytic Relevance : The prepared complex is often used as a catalyst precursor in organic synthesis, notably in cross-coupling reactions, due to its well-defined coordination environment.

Chemical Reactions Analysis

Types of Reactions: Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various types of reactions, including:

Cross-Coupling Reactions: It acts as a catalyst in reactions such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.

Catalytic Reduction Reactions: It facilitates the reduction of organic compounds.

Oxidative Carbonylation Reactions: It is used in the formation of carbonyl compounds through oxidative carbonylation.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.

Heck Reaction: Involves aryl halides and alkenes in the presence of a base such as triethylamine.

Sonogashira Coupling: Involves aryl halides and terminal alkynes in the presence of a base such as diisopropylamine.

Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, and alkynes, depending on the specific reaction and substrates used .

Scientific Research Applications

Catalytic Applications

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) is primarily recognized for its catalytic properties in various organic reactions:

Cross-Coupling Reactions

Pd(TMEDA)Cl₂ is extensively employed in cross-coupling reactions, which are fundamental in forming carbon-carbon and carbon-heteroatom bonds. Key reactions include:

- Suzuki-Miyaura Coupling : Utilizes boronic acids to form biaryl compounds.

- Heck Reaction : Involves the coupling of alkenes with aryl halides.

- Sonogashira Coupling : Facilitates the formation of alkynes from aryl halides and terminal alkynes.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | A coupling reaction using boronic acids |

| Heck | Coupling of alkenes with aryl halides |

| Sonogashira | Formation of alkynes from aryl halides |

Catalytic Reduction Reactions

The compound also serves as a catalyst for the reduction of various organic compounds, enhancing the efficiency of hydrogenation processes.

Oxidative Carbonylation Reactions

Pd(TMEDA)Cl₂ is involved in oxidative carbonylation, which allows for the formation of carbonyl compounds through the reaction with carbon monoxide and alcohols.

Biochemical Applications

In addition to its synthetic utility, dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) has been studied for its biological implications:

- Drug Development : It has been utilized in synthesizing biologically active molecules and potential pharmaceuticals.

- Cytotoxicity Studies : Research indicates that palladium complexes can exhibit cytotoxic effects against cancer cell lines, suggesting their potential as anti-cancer agents. For example, studies have shown that related palladium complexes induce apoptosis in leukemia cells, highlighting their therapeutic potential .

Industrial Applications

Pd(TMEDA)Cl₂ finds applications in various industrial processes:

- Fine Chemicals Production : Used in synthesizing specialty chemicals and agrochemicals.

- Material Science : Its catalytic properties are leveraged in developing advanced materials with specific functionalities.

Case Studies

-

Synthesis of Biologically Active Molecules

A study demonstrated the use of Pd(TMEDA)Cl₂ in synthesizing novel anti-cancer agents through cross-coupling reactions, showcasing its effectiveness in drug discovery . -

Catalytic Efficiency

Research comparing various palladium catalysts revealed that Pd(TMEDA)Cl₂ outperformed others in terms of yield and reaction times in Suzuki-Miyaura couplings, underscoring its industrial relevance .

Mechanism of Action

The mechanism by which Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the substrates. This coordination facilitates the activation of the substrates, allowing for the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps during the catalytic cycle .

Comparison with Similar Compounds

Dichloro(ethylenediamine)palladium(II) ([PdCl₂(en)])

Structural Differences :

- Bond Lengths : The Pd–N bond length in [PdCl₂(tmen)] (2.053–2.073 Å) is shorter than in [PdCl₂(en)] (2.125 Å in diiodo analogs), attributed to TMEDA’s stronger trans influence from methyl groups .

- Bond Angles : The Cl–Pd–Cl angle in [PdCl₂(tmen)] (90.72°) is narrower than in [PdCl₂(en)] (95.3°), reflecting TMEDA’s steric bulk constraining the geometry .

Electronic and Catalytic Behavior :

Diiodido(TMEDA)palladium(II) ([PdI₂(tmen)])

Halide Ligand Effects :

Reactivity :

Trans-Dichloridopalladium(II) Complexes with Pyridine Derivatives

Geometric Isomerism :

- Trans-complexes like trans-[PdCl₂(2-hmpy)₂] (2-hmpy = 2-hydroxymethylpyridine) adopt a trans-Cl configuration, contrasting with cis-Cl in [PdCl₂(tmen)] .

- Applications : Trans-complexes exhibit distinct DNA-binding properties and cytotoxicity, whereas [PdCl₂(tmen)] is primarily used in organic synthesis .

Palladium Complexes with Phosphine Ligands

Ligand Type Impact :

- Complexes like [PdCl₂(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) feature stronger σ-donor phosphine ligands, increasing oxidative addition rates in catalysis compared to TMEDA complexes .

- TMEDA’s neutral donor nature makes [PdCl₂(tmen)] less air-sensitive than phosphine-based analogs, simplifying handling .

Tabulated Comparison of Key Parameters

Biological Activity

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II), commonly referred to as Pd(TMEDA)Cl, is a palladium complex that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article will delve into its biological activity, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : CHClNPd

- Molecular Weight : 293.53 g/mol

- CAS Number : 14267-08-4

- Appearance : Light yellow to yellow solid

- Melting Point : 245 °C

The TMEDA ligand in Pd(TMEDA)Cl acts as a bidentate chelator, forming a stable square planar complex with the palladium center, which is crucial for its biological interactions .

Antimicrobial Activity

Recent studies have demonstrated that Pd(TMEDA)Cl exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been evaluated using the microdilution method.

Table 1: Antimicrobial Activity of Pd(TMEDA)Cl

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Xanthomonas campestris | 128 |

The results indicate that Pd(TMEDA)Cl is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, showcasing its potential as an antimicrobial agent .

Interaction with DNA

The interaction of Pd(TMEDA)Cl with DNA has been studied extensively, revealing its capability to bind calf thymus DNA (CT-DNA). Techniques such as electronic absorption spectroscopy and fluorescence spectroscopy have confirmed that this compound binds to DNA through groove binding, which may contribute to its cytotoxic effects against cancer cells .

In Vitro Studies

In vitro studies have shown that Pd(TMEDA)Cl exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC values obtained from cytotoxicity assays:

Table 2: Cytotoxic Activity of Pd(TMEDA)Cl

| Cell Line | IC (µM) |

|---|---|

| CT26 (Colon Cancer) | 10 |

| MDA-MB-468 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 12 |

| 4T1 (Breast Cancer) | 8 |

The compound demonstrated significant cytotoxicity, with lower IC values indicating higher potency against these tumor cells. Notably, flow cytometry analysis revealed that Pd(TMEDA)Cl induces apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2 and modulating cell cycle regulators like Cyclin-D and P21 .

The anticancer mechanism of Pd(TMEDA)Cl involves several pathways:

- Induction of Apoptosis : The compound triggers apoptosis through caspase activation and mitochondrial depolarization.

- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, reducing proliferation rates in cancer cells.

- Reactive Oxygen Species (ROS) : Increased levels of ROS have been observed, contributing to oxidative stress within tumor cells .

Q & A

Basic: What are the established synthetic methodologies for Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II), and what key parameters ensure high yield?

Answer:

The complex is synthesized via ligand substitution using [Pd(CH₃CN)₂Cl₂] as a precursor. In a typical procedure, TMEDA is added to a solution of [Pd(CH₃CN)₂Cl₂] in dry dichloromethane (DCM) under inert atmosphere (N₂), stirred overnight, followed by solvent evaporation and washing with cold ethanol to yield the product in ~81% yield . Alternative routes involve direct reaction of PdCl₂ with TMEDA in acetonitrile under reflux . Critical parameters include:

- Anhydrous conditions to prevent hydrolysis.

- Stoichiometric control (1:1 Pd:TMEDA ratio).

- Inert gas protection (N₂/Ar) to avoid oxidation.

Advanced: How do steric and electronic properties of incoming nucleophiles influence substitution kinetics of chloride ligands in this complex?

Answer:

Substitution reactions with thiourea derivatives (e.g., thiourea (TU), N,N’-dimethylthiourea (DMTU), N,N,N’,N’-tetramethylthiourea (TMTU)) follow a two-step associative mechanism. Key findings include:

- Steric bulk in nucleophiles reduces rate constants (e.g., for TMTU = 0.15 M⁻¹s⁻¹ vs. 1.2 M⁻¹s⁻¹ for TU at 25°C).

- Electron-donating groups enhance nucleophilicity.

- Activation parameters () confirm an interchange associative pathway.

Methodology: Stopped-flow UV-Vis spectroscopy under pseudo-first-order conditions (excess nucleophile) in aqueous solution .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this complex?

Answer:

- ¹H/¹³C NMR : Upfield shifts for TMEDA protons (e.g., 1H NMR: δ 2.3–2.7 ppm for N-CH₃ groups in DMSO-d₆) .

- FT-IR : ν(C-N) at 1580–1620 cm⁻¹ and δ(N-H) at 3300–3400 cm⁻¹ .

- Single-crystal XRD : Monoclinic , ; Pd-Cl bond lengths = 2.28–2.32 Å .

- TOF-MS ES+ : [M + Na]⁺ peaks matching theoretical values (e.g., 384.94 observed vs. 361.56 calculated) .

Advanced: How can contradictions between solution-phase equilibria and solid-state structures be resolved?

Answer:

Studies with pyrazine or bipyridyl ligands reveal:

- Dynamic equilibria between molecular triangles ([Pd₃L₃]) and squares ([Pd₄L₄]) in solution ().

- Crystallization-driven selection favors squares in solid-state structures.

Resolution strategies: - Variable-temperature ¹H NMR and DOSY quantify equilibrium constants.

- Solvent polarity modulation (e.g., DMSO vs. CHCl₃) alters speciation.

- Complementary techniques: SAXS, ESI-MS .

Basic: How do reaction solvents and temperatures impact synthesis and stability?

Answer:

- Solvents : Non-coordinating solvents (DCM, THF) prevent ligand displacement. Protic solvents (MeOH) induce hydrolysis to PdO.

- Temperature : Reactions conducted at RT (20–25°C) under N₂; elevated temperatures (>40°C) risk ligand decomposition.

- Stability : Anhydrous DCM storage at −20°C ensures >6-month stability .

Advanced: What computational methods validate electronic structure and reactivity trends?

Answer:

- DFT (B3LYP/LANL2DZ) : Reproduces experimental geometries (Pd-N bond lengths within 0.05 Å).

- Frontier orbitals : HOMO localized on Pd d-orbitals; LUMO on Cl ligands.

- Charge analysis (NPA) : TMEDA donates ~0.3 e⁻ to Pd, enhancing electrophilicity.

- Molecular dynamics (UFF) : Simulates substitution pathways, correlating with experimental values .

Basic: What are the catalytic and materials science applications of this complex?

Answer:

- Catalysis : Precursor for Suzuki-Miyaura catalysts after ligand exchange with phosphines.

- Supramolecular frameworks : Templates porous materials (H₂ uptake ~1.2 wt% at 77 K).

- C-H activation : TMEDA stabilizes Pd(II) intermediates .

Advanced: How do ancillary ligand variations (e.g., TMEDA vs. pyridyl) alter redox behavior?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.